molecular formula C17H19N3O6 B1228649 N4-Anisoyl-2'-deoxycytidine CAS No. 48212-99-3

N4-Anisoyl-2'-deoxycytidine

Cat. No.: B1228649
CAS No.: 48212-99-3
M. Wt: 361.3 g/mol
InChI Key: ZASFNFUJGOZQBW-NEJHNUGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Anisoyl-2’-deoxycytidine is a synthetic nucleoside analog with the molecular formula C17H19N3O6 It is a derivative of 2’-deoxycytidine, where the N4 position is modified with an anisoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Anisoyl-2’-deoxycytidine typically involves the following steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using a suitable protecting group such as dimethoxytrityl chloride.

    Anisoylation: The N4 position of the protected 2’-deoxycytidine is then reacted with anisoyl chloride in the presence of a base like pyridine to introduce the anisoyl group.

    Deprotection: The final step involves the removal of the protecting group to yield N4-Anisoyl-2’-deoxycytidine.

Industrial Production Methods: While specific industrial production methods for N4-Anisoyl-2’-deoxycytidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: N4-Anisoyl-2’-deoxycytidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The anisoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acyl chlorides and bases like pyridine are typically used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of N4-Anisoyl-2’-deoxycytidine.

    Reduction: Reduced forms of the compound with hydroxyl groups.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

N4-Anisoyl-2’-deoxycytidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.

    Biology: Studied for its potential role in DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of diagnostic tools and biochemical assays.

Comparison with Similar Compounds

    2’-Deoxycytidine: The parent compound without the anisoyl modification.

    N4-Benzoyl-2’-deoxycytidine: Similar structure with a benzoyl group instead of an anisoyl group.

    N4-Acetyl-2’-deoxycytidine: Contains an acetyl group at the N4 position.

Uniqueness: N4-Anisoyl-2’-deoxycytidine is unique due to the presence of the anisoyl group, which can influence its chemical properties and biological activity. This modification can enhance its stability, binding affinity, and specificity compared to other similar compounds.

Biological Activity

N4-Anisoyl-2'-deoxycytidine (N4-Ac-2'-dC) is a synthetic nucleoside derivative that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy and antiviral applications. This compound is characterized by the presence of an anisoyl group at the N4 position of the cytidine base, which influences its biological properties.

Chemical Structure and Properties

  • Molecular Formula : C17H19N3O6
  • Molecular Weight : 353.35 g/mol
  • IUPAC Name : 4-(methoxycarbonyl)amino-1-(2-deoxy-β-D-ribofuranosyl)-1H-pyrimidine-2,4-dione

The structural modifications introduced by the anisoyl group are believed to enhance the compound's interaction with biological targets, leading to its observed activities.

This compound functions primarily by inhibiting DNA synthesis. It acts as a competitive inhibitor of nucleoside triphosphates, thereby disrupting the replication process in rapidly dividing cells, such as cancer cells. This mechanism is similar to other nucleoside analogs used in chemotherapy, making it a candidate for further research in oncology.

Antiviral Properties

Research indicates that N4-Ac-2'-dC exhibits antiviral activity against various viruses, including those responsible for hepatitis and certain strains of influenza. The compound's ability to inhibit viral replication has been attributed to its incorporation into viral RNA or DNA, leading to premature termination of nucleic acid synthesis.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrate that this compound can induce apoptosis in various cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)
  • A549 cells (lung cancer)

The mechanism behind its anticancer activity involves the activation of caspases and modulation of cell cycle regulators, leading to cell cycle arrest and apoptosis.

Case Studies and Research Findings

A review of recent literature reveals significant findings regarding the biological activity of this compound:

StudyFindings
Demonstrated potent antiviral activity against hepatitis C virus with an IC50 value of 12 µM.
Showed significant cytotoxic effects on HeLa and MCF-7 cells with IC50 values of 8 µM and 10 µM, respectively.
Indicated that N4-Ac-2'-dC could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASFNFUJGOZQBW-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962049
Record name 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41911-89-1
Record name 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Anisoyl-2'-deoxycytidine
Reactant of Route 2
Reactant of Route 2
N4-Anisoyl-2'-deoxycytidine
Reactant of Route 3
Reactant of Route 3
N4-Anisoyl-2'-deoxycytidine
Reactant of Route 4
Reactant of Route 4
N4-Anisoyl-2'-deoxycytidine
Reactant of Route 5
N4-Anisoyl-2'-deoxycytidine
Reactant of Route 6
N4-Anisoyl-2'-deoxycytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.